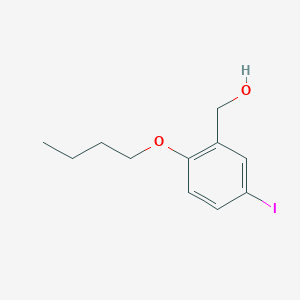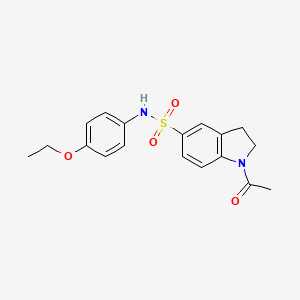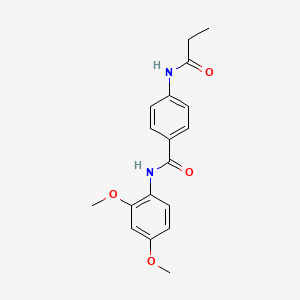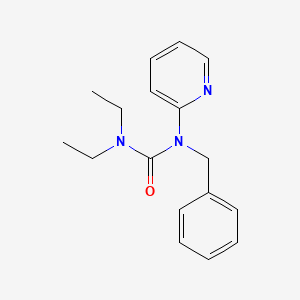
(2-butoxy-5-iodophenyl)methanol
Overview
Description
(2-butoxy-5-iodophenyl)methanol is a chemical compound that is used in scientific research for its various properties. It is a white crystalline solid that is soluble in organic solvents like chloroform, ethyl acetate, and methanol. This compound is used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of (2-butoxy-5-iodophenyl)methanol is not well understood. However, it is believed to act as an inhibitor of certain enzymes that are involved in the biosynthesis of certain compounds. It has been shown to inhibit the activity of enzymes like 5-lipoxygenase and cyclooxygenase-2, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases like arthritis. It has also been shown to have anticancer activity, which makes it a potential candidate for the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using (2-butoxy-5-iodophenyl)methanol in lab experiments include its high purity, stability, and availability. It is also relatively easy to synthesize, which makes it a cost-effective starting material for the synthesis of other compounds. However, the limitations of using this compound include its potential toxicity and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the research on (2-butoxy-5-iodophenyl)methanol. One direction is to study its potential use as an anticancer agent. Another direction is to study its potential use as an anti-inflammatory agent. Further research is also needed to understand its mechanism of action and to identify potential targets for its use in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that is used in various fields of scientific research. It is used as a starting material for the synthesis of other compounds and has potential biological activity. It has been shown to have anti-inflammatory and anticancer activity, but its mechanism of action is not well understood. Further research is needed to identify its potential uses in the treatment of various diseases.
Scientific Research Applications
(2-butoxy-5-iodophenyl)methanol is used in various fields of scientific research. It is used as a starting material for the synthesis of other compounds that have potential biological activity. It has been used in medicinal chemistry for the synthesis of potential anticancer agents. It is also used in pharmacology to study the mechanism of action of certain drugs. In biochemistry, it is used to study the interaction between proteins and ligands.
properties
IUPAC Name |
(2-butoxy-5-iodophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7,13H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDSBWDKUMKPAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)I)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-phenoxyacetamide](/img/structure/B4397763.png)

![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(3-fluorophenyl)propanamide](/img/structure/B4397779.png)

![ethyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4397792.png)
![N-(3,4-dichlorophenyl)-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4397800.png)
![N-{2-[(4-tert-butylbenzoyl)amino]ethyl}nicotinamide](/img/structure/B4397808.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B4397814.png)

![4-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4397829.png)
![N-[(1-acetylpiperidin-3-yl)methyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B4397834.png)
![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylphenyl}-5-bromonicotinamide](/img/structure/B4397846.png)